molecular formula C4H3ClN2O2 B6601203 5-chloro-1H-imidazole-4-carboxylic acid CAS No. 76808-73-6

5-chloro-1H-imidazole-4-carboxylic acid

Cat. No. B6601203
CAS RN: 76808-73-6
M. Wt: 146.53 g/mol
InChI Key: ZRFXICBRNCNZBH-UHFFFAOYSA-N
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Description

5-chloro-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is an important structural motif in functional molecules and is utilized in a diverse range of applications .


Synthesis Analysis

Imidazole synthesis has been achieved through various methods. For instance, a solventless microwave-assisted method enabled the synthesis of 4,5-disubstituted imidazoles starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .


Molecular Structure Analysis

The molecular structure of 5-chloro-1H-imidazole-4-carboxylic acid is similar to that of 4,5-imidazoledicarboxylic acid, which has a molecular weight of 156.0963 . The structure contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Imidazole compounds participate in a variety of chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4(5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .

Safety and Hazards

Safety and hazards associated with imidazole compounds depend on their specific structure and functional groups. General safety measures for handling imidazole compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using the product .

Future Directions

Imidazole compounds have a wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future challenges include the development of expedient methods for the synthesis of imidazoles and the exploration of their diverse applications .

properties

IUPAC Name

5-chloro-1H-imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFXICBRNCNZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-4-carboxylic acid, 5-chloro-

CAS RN

76808-73-6
Record name 5-chloro-1H-imidazole-4-carboxylic acid
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